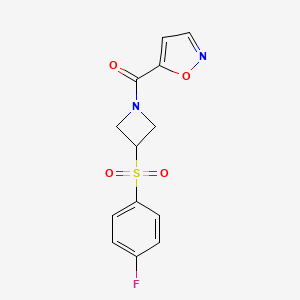
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the desired configuration and the starting materials available. Unfortunately, without specific information or context, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, given its functional groups, would likely be complex. The azetidine ring, a four-membered cyclic amine, could introduce strain into the molecule, affecting its reactivity. The isoxazole ring is a heterocyclic compound that could participate in various chemical reactions .Chemical Reactions Analysis
The compound’s reactivity would depend on the functional groups present and their arrangement. For example, the sulfonyl group could potentially undergo substitution reactions, while the isoxazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Property Exploration
A study by Li et al. (2009) focused on the synthesis and properties of a novel sulfonated poly(ether ether ketone) containing pendant carboxyl groups for direct methanol fuel cell applications. This research highlights the potential of sulfonated compounds in enhancing proton conductivity and methanol permeability, crucial for fuel cell efficiency (Li et al., 2009).
Fluorinated Compounds for Spectroscopic Enhancement
Woydziak et al. (2012) elaborated on the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. The fluorination of fluorophores, as discussed in this study, can significantly improve their photostability and spectroscopic properties, making them useful in various analytical and diagnostic applications (Woydziak et al., 2012).
Proton Exchange Membranes
Kim et al. (2008) synthesized new sulfonated side-chain grafting units for proton exchange membranes, using sulfonated 4-fluorobenzophenone among other compounds. These comb-shaped sulfonated polymers exhibited high proton conductivity, underscoring their importance in fuel cell technology (Kim et al., 2008).
Antimicrobial and Antitumor Activities
Research on the synthesis and biological activities of N-phenylpyrazolyl aryl methanones derivatives, including those with sulfonyl groups, revealed favorable herbicidal and insecticidal activities. This indicates the potential of such compounds in developing new agrochemicals and pharmaceuticals with antimicrobial properties (Wang et al., 2015).
Anticonvulsant Agents
Malik and Khan (2014) reported on the design and synthesis of novel derivatives acting as sodium channel blockers and anticonvulsant agents, demonstrating the potential pharmaceutical applications of structurally similar compounds in treating neurological disorders (Malik & Khan, 2014).
Orientations Futures
The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, reactivity, and potential applications. If it’s intended to be a drug, future research could involve in vitro and in vivo testing to determine its efficacy and safety .
Propriétés
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c14-9-1-3-10(4-2-9)21(18,19)11-7-16(8-11)13(17)12-5-6-15-20-12/h1-6,11H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODQCLBURYISLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2777164.png)
![2-Ethyl-5-((4-methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2777166.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2777167.png)
![4-butoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2777170.png)
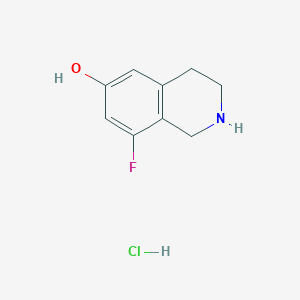
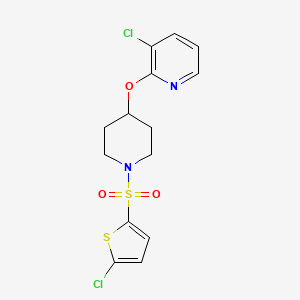
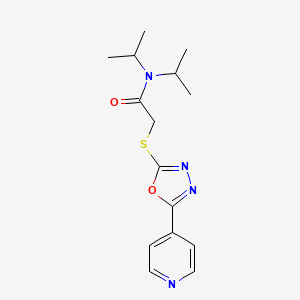
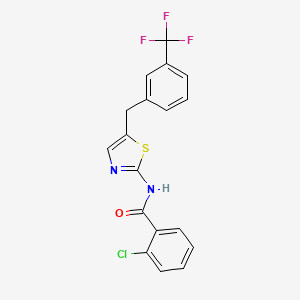
![3-[(2,5-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2777179.png)
![7-(3-chlorophenyl)-N-cyclohexyl-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2777180.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2777181.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate](/img/structure/B2777184.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2777185.png)